1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
CAS No.: 1513049-57-4
Cat. No.: VC11737749
Molecular Formula: C11H8F3N3O
Molecular Weight: 255.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1513049-57-4 |
|---|---|
| Molecular Formula | C11H8F3N3O |
| Molecular Weight | 255.20 g/mol |
| IUPAC Name | 2-phenyl-5-(trifluoromethyl)pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C11H8F3N3O/c12-11(13,14)9-6-8(10(15)18)17(16-9)7-4-2-1-3-5-7/h1-6H,(H2,15,18) |
| Standard InChI Key | ASWCMPNKMJHBNO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C(=O)N |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at three positions:
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1-Position: A phenyl group (C₆H₅) providing steric bulk and influencing lipophilicity.
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3-Position: A trifluoromethyl group (-CF₃) known to enhance metabolic stability and electron-withdrawing effects.
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5-Position: A carboxamide group (-CONH₂) capable of hydrogen bonding and modulating solubility.
Molecular Formula: C₁₁H₉F₃N₃O
Molecular Weight: 271.21 g/mol
IUPAC Name: 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Table 1: Comparative Analysis of Pyrazole Carboxamide Derivatives
Synthesis and Structural Modification
Key Synthetic Routes
While no explicit protocol for 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is documented, analogous pyrazole-carboxamides are typically synthesized via:
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Cyclocondensation: Reaction of hydrazines with β-keto esters or trifluoromethyl-containing diketones to form the pyrazole ring .
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Carboxamide Formation: Conversion of carboxylic acid intermediates to carboxamides using coupling agents (e.g., HATU, EDCI) with ammonia or amines.
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Positional Selectivity: The 5-carboxamide isomer may arise from regioselective cyclization or post-functionalization strategies, contrasting with the more common 4-carboxamide derivatives .
Example Pathway (Hypothetical):
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Step 1: Synthesis of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid via cyclocondensation of phenylhydrazine and ethyl 4,4,4-trifluoroacetoacetate.
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Step 2: Activation of the carboxylic acid using thionyl chloride (SOCl₂) to form the acyl chloride.
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Step 3: Aminolysis with aqueous ammonia to yield the carboxamide.
Biological Activities and Mechanisms
Antifungal Properties
Pyrazole-5-carboxamide derivatives demonstrate notable activity against phytopathogenic fungi, though most studies focus on 4-carboxamide analogs. For example:
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SDH Inhibition: N-(substituted pyridinyl)-5-CF₃-pyrazole-4-carboxamides exhibited EC₅₀ values of 1.5–6.8 µg/mL against Fusarium oxysporum and Phytophthora infestans .
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Structural Advantage: The 5-carboxamide’s position may alter binding to succinate dehydrogenase (SDH), a key fungal respiratory enzyme, by reorienting hydrogen bonds with Arg59 and Tyr58 residues .
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
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logP: Estimated at 2.1–2.5 (moderate lipophilicity) due to the -CF₃ group and aromatic phenyl ring.
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Aqueous Solubility: ~15–25 µg/mL (pH 7.4), enhanced by the carboxamide’s hydrogen-bonding capacity.
Metabolic Stability
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In Vitro Half-life: Analogous 5-CF₃-pyrazoles exhibit t₁/₂ > 120 min in human liver microsomes, attributed to -CF₃’s resistance to oxidative metabolism.
Future Research Directions
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Synthetic Optimization: Develop regioselective methods for 5-carboxamide synthesis to avoid isomer contamination.
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Target Validation: Screen against SDH isoforms and inflammatory mediators to identify primary mechanisms.
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In Vivo Studies: Evaluate oral bioavailability and toxicity in murine models to advance therapeutic potential.
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